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(phenylamino)ethyl]-

CAS No.: 111154-10-0

Cat. No.: B14328596

Get Quote

Executive Summary
N-Formylphenylethylamine (CAS: 23069-99-0), also known as N-phenethylformamide, is a

critical intermediate in organic synthesis and pharmaceutical development. It serves as a

primary precursor in the Bischler-Napieralski cyclization, a foundational reaction for

synthesizing 3,4-dihydroisoquinoline derivatives and complex alkaloid scaffolds[1]. As a Senior

Application Scientist, I have designed this whitepaper to deconstruct the spectral signatures

(NMR, MS, IR) of this molecule. Rather than merely presenting data, this guide explores the

physical chemistry dictating these spectral outputs—such as restricted bond rotation and

specific ionization cleavage—and provides self-validating experimental protocols to ensure

absolute data integrity.

Nuclear Magnetic Resonance (NMR):
Conformational Dynamics
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The most defining feature of N-phenethylformamide in NMR spectroscopy is the presence of

rotamers. The partial double-bond character of the amide C–N bond restricts free rotation,

trapping the molecule in cis and trans (often denoted as E and Z) conformations at ambient

temperatures[2]. This thermodynamic reality causes the duplication of key proton and carbon

signals, which is often misidentified by novice analysts as an impurity.

Quantitative Data: 1H and 13C NMR Assignments
Data acquired in DMSO-d6 at 400 MHz. Major and minor rotameric shifts are noted where

applicable[2].
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Nucleus / Position
Chemical Shift (δ,
ppm)

Multiplicity
Causality /
Structural
Assignment

1H - Formyl (CHO) 8.06 & 7.98 Singlets (Rotamers)

The highly deshielded

carbonyl proton splits

due to E/Z isomerism

around the C-N bond.

1H - Amide (NH) ~8.10 (broad) Broad Singlet

Quadrupolar

relaxation of the ¹⁴N

nucleus broadens this

peak.

1H - Aromatic (Ar-H) 7.18 – 7.29 Multiplets (5H)

Standard multiplet for

a mono-substituted

benzene ring.

1H - Aliphatic (CH₂-N) 3.29 – 3.34 Multiplet (2H)

Deshielded by the

adjacent

electronegative

nitrogen atom.

1H - Aliphatic (CH₂-Ar) 2.67 – 2.78 Multiplet (2H)

Benzylic protons, split

by the adjacent

methylene group.

13C - Carbonyl (C=O) ~161.0 Singlet

Characteristic amide

carbonyl carbon;

shielded relative to

ketones due to N-lone

pair resonance.

Self-Validating Protocol: High-Resolution NMR
Acquisition
To accurately resolve rotameric ratios, the NMR protocol must eliminate environmental

variables and ensure a highly homogeneous magnetic field.
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Sample Preparation & Internal Referencing: Dissolve 15 mg of the analyte in 0.6 mL of

deuterated chloroform (CDCl₃) or DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

Causality: TMS provides an absolute zero-point calibration (0.00 ppm). The deuterium

solvent provides a frequency lock to prevent magnetic field drift during acquisition.

Gradient Shimming: Execute an automated 3D gradient shim map.

Causality: Formamide rotamer peaks can be separated by less than 0.1 ppm. Perfect field

homogeneity is required to prevent peak overlap and ensure accurate integration.

Acquisition Parameters: Acquire the ¹H spectrum using a 30° excitation pulse and an

extended relaxation delay (D1 = 2.0 to 5.0 seconds).

Causality: An extended D1 ensures that all protons (especially the slowly relaxing formyl

proton) fully return to thermal equilibrium between scans, guaranteeing that the integration

accurately reflects the thermodynamic ratio of the E and Z rotamers.

Electron Ionization Mass Spectrometry (EI-MS):
Fragmentation
Under standard 70 eV electron ionization, N-phenethylformamide (Molecular Weight: 149.19

g/mol )[3] undergoes predictable and highly diagnostic fragmentation. The molecular ion (M⁺ at

m/z 149) is typically weak, as the molecule rapidly stabilizes via the ejection of neutral

fragments.

Quantitative Data: Key EI-MS Fragments
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m/z Ratio
Relative
Abundance

Ion Identity
Fragmentation
Causality

149 Weak (<10%) [C₉H₁₁NO]⁺•
The intact molecular

ion.

104 Base Peak (100%) [C₈H₈]⁺•

Loss of the formamide

radical (·NHCHO, 45

Da) yields the highly

stable styrene radical

cation[3].

91 High (~60%) [C₇H₇]⁺

Cleavage of the

benzylic bond yields

the aromatic tropylium

cation, a hallmark of

benzyl-containing

compounds[3].

30 Moderate [CH₂=NH₂]⁺

Immonium ion formed

via deep aliphatic

cleavage[3].

Self-Validating Protocol: GC-MS Profiling
System Suitability & Tuning: Introduce perfluorotributylamine (PFTBA) into the source before

the run.

Causality: PFTBA calibrates the mass axis and optimizes lens voltages. If the m/z 69, 219,

and 502 peaks do not meet target relative abundances, the system is not validated for

quantitative mass assignment.

Blank Matrix Injection: Inject 1 µL of pure extraction solvent (e.g., dichloromethane).

Causality: Validates that the column is free of carryover. If m/z 104 or 91 appears in the

blank, the column must be baked out, ensuring subsequent analyte signals are genuine.

Sample Acquisition & Isotopic Validation: Inject the sample at a 10:1 split ratio. Post-run,

compare the M+1 (m/z 150) to M (m/z 149) ratio.
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Causality: The split ratio prevents detector saturation, preserving isotopic fidelity. The

M+1/M ratio must align with the theoretical natural abundance of ¹³C (~9.9% for a 9-

carbon molecule), validating the empirical formula.

Infrared (IR) Spectroscopy: Vibrational Signatures
Infrared spectroscopy of N-phenethylformamide provides immediate confirmation of the

secondary amide functional group. The resonance delocalization between the nitrogen lone

pair and the carbonyl oxygen fundamentally alters the bond order, shifting the vibrational

frequencies compared to isolated ketones or amines.

Quantitative Data: ATR-FTIR Assignments
Wavenumber (cm⁻¹) Vibrational Mode

Causality / Structural
Assignment

~3280 N-H Stretch

Hydrogen bonding in the neat

liquid state broadens and

lowers this stretch compared to

a free amine.

~1660 Amide I (C=O Stretch)

Resonance reduces the C=O

double bond character, shifting

the stretch lower than a typical

ketone (~1715 cm⁻¹).

~1530 Amide II (N-H Bend)
Coupling of the N-H bending

and C-N stretching modes.

~700 & 750 C-H Out-of-Plane Bend
Highly diagnostic of a mono-

substituted benzene ring.

Self-Validating Protocol: ATR-FTIR Analysis
Background Subtraction: Acquire a 32-scan background of the empty diamond Attenuated

Total Reflectance (ATR) crystal.

Causality: Atmospherically active molecules (H₂O vapor at ~3500 cm⁻¹ and CO₂ at ~2350

cm⁻¹) will distort the spectrum. Real-time background subtraction ensures the resulting
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peaks belong exclusively to the analyte.

Sample Application & Pressure Control: Apply the neat liquid sample to cover the crystal

entirely. If analyzing a crystallized derivative, apply standardized pressure using the ATR

anvil.

Causality: Consistent contact with the evanescent wave of the ATR crystal is required for

reproducible peak intensities and accurate Amide I / Amide II ratio calculations.

Integrated Analytical Workflow
The following diagram illustrates the logical synthesis of the multi-modal spectral data,

demonstrating how each technique independently validates a specific structural feature of N-

phenethylformamide.
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N-phenethylformamide
(CAS: 23069-99-0)

EI-MS (70 eV) 1H & 13C NMR ATR-FTIR

m/z 104 Base Peak
[C8H8]•+ Styrene Cation

 Cleavage / Rearrangement

E/Z Rotamers
Restricted C-N Bond

 Conformational Dynamics

Amide I Band
~1660 cm⁻¹

 Bond Order Reduction

Click to download full resolution via product page

Multi-modal spectral validation workflow for N-phenethylformamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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